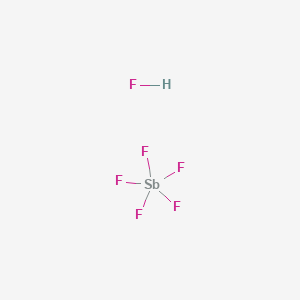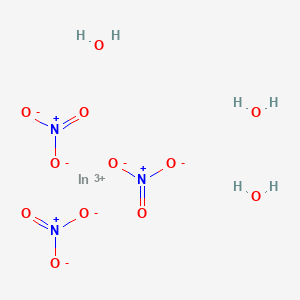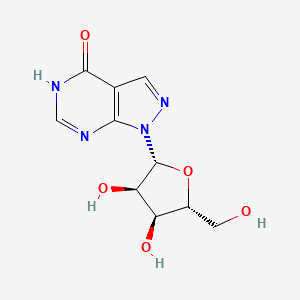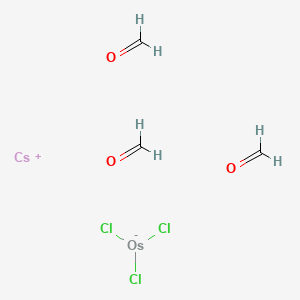
Fluorantimonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroantimonic acid is a superacid, known for its extreme acidity, far surpassing that of sulfuric acid. It is a mixture of hydrogen fluoride and antimony pentafluoride, resulting in a highly corrosive and reactive compound. This acid is so potent that it can protonate hydrocarbons to form pentacoordinate carbocations, making it trillions of times stronger than pure sulfuric acid when measured by its Hammett acidity function .
Wissenschaftliche Forschungsanwendungen
Fluoroantimonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions that are otherwise difficult to achieve.
Biology and Medicine: While its direct use in biological systems is limited due to its extreme corrosiveness, it is used in the synthesis of biologically active compounds.
Industry: In the electronics industry, it is used for etching silicon wafers and manufacturing microchips.
Research and Development: Scientists utilize fluoroantimonic acid to explore the behavior of superacids and study their applications in catalysis, material science, and nanotechnology.
Wirkmechanismus
Target of Action
Fluoroantimonic acid, a superacid formed by combining hydrogen fluoride and antimony pentafluoride , primarily targets organic compounds . Its extreme acidity allows it to protonate nearly all organic compounds , altering their properties.
Mode of Action
The mode of action of fluoroantimonic acid is through protonation . It donates protons to organic compounds . This process alters the compound’s properties such as mass, solubility, and hydrophilicity . The protons easily migrate through the solution, moving from H2F+ to HF, when present, by the Grotthuss mechanism .
Biochemical Pathways
Fluoroantimonic acid’s extreme acidity can cause dehydrogenation or dehydration in organic compounds . This can lead to significant changes in the biochemical pathways of these compounds.
Result of Action
The result of fluoroantimonic acid’s action is the alteration of the properties of the targeted organic compounds . By donating protons to these compounds, fluoroantimonic acid can change their mass, solubility, and hydrophilicity . This can lead to significant changes in the behavior and interactions of these compounds.
Action Environment
The action of fluoroantimonic acid is highly dependent on the environment. It is extremely reactive and can react explosively with water . It can also dissolve most plastics and glass . It cannot erode polytetrafluoroethylene (ptfe), commonly known as teflon . Thus, Teflon containers are often used to store this potent liquid . Another storing method is within a hydrofluoric acid solution, where fluoroantimonic acid doesn’t undergo explosive decomposition .
Vorbereitungsmethoden
Fluoroantimonic acid is synthesized by combining hydrogen fluoride with antimony pentafluoride. The reaction is as follows:
SbF5+2HF⇌SbF6−+H2F+
This reaction is exothermic and must be conducted under controlled conditions to prevent explosive reactions . Industrial production methods involve careful handling and storage in containers lined with polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) to prevent corrosion .
Analyse Chemischer Reaktionen
Fluoroantimonic acid undergoes various types of chemical reactions, including:
Protonation: It donates protons to organic compounds, altering their properties such as mass, solubility, and hydrophilicity.
Substitution Reactions: It can substitute hydrogen atoms in hydrocarbons with fluorine atoms, forming fluorinated organic compounds.
Oxidation and Reduction: While primarily known for its protonation ability, it can also participate in oxidation-reduction reactions under specific conditions.
Common reagents used in these reactions include hydrocarbons, organic solvents, and other acids. The major products formed are often highly fluorinated organic compounds and carbocations .
Vergleich Mit ähnlichen Verbindungen
Fluoroantimonic acid is unique due to its extreme acidity and reactivity. Similar compounds include:
Magic Acid: A mixture of fluorosulfuric acid and antimony pentafluoride, also known for its superacidic properties.
Chlorosulfuric Acid: Another strong acid, but less potent than fluoroantimonic acid.
Trifluoromethanesulfonic Acid: Known for its strong acidity, but still weaker compared to fluoroantimonic acid.
Fluoroantimonic acid stands out due to its ability to protonate even the weakest bases and its extreme corrosiveness, making it a valuable tool in both industrial and research settings .
Eigenschaften
IUPAC Name |
pentafluoro-λ5-stibane;hydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAKFIZHTUAVJN-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F.F[Sb](F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6HSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.758 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16950-06-4 |
Source


|
| Record name | Hexafluoroantimonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16950-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)


